molecular formula C11H11F3O5S B2371037 Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate CAS No. 341006-48-2

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Cat. No.: B2371037
CAS No.: 341006-48-2
M. Wt: 312.26
InChI Key: LDBAVJDFQNAEKO-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate is a chemical compound with diverse applications in scientific research. It is known for its structural complexity and the presence of a trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves the introduction of the trifluoromethyl group through a sulfonylation reaction. This process can be achieved using various reagents and catalysts under controlled conditions. The reaction often requires a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate has numerous applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.

    Material Science: Its properties are exploited in the design of new materials with specific characteristics.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in enzyme activity, protein conformation, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethyl-4-hydroxybenzoate
  • Methyl 3,5-dimethyl-4-methoxybenzoate
  • Methyl 3,5-dimethyl-4-chlorobenzoate

Uniqueness

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it more versatile compared to its analogs .

Properties

IUPAC Name

methyl 3,5-dimethyl-4-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O5S/c1-6-4-8(10(15)18-3)5-7(2)9(6)19-20(16,17)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBAVJDFQNAEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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